molecular formula C9H14N2O3 B1517641 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1152555-04-8

1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1517641
CAS No.: 1152555-04-8
M. Wt: 198.22 g/mol
InChI Key: JRXZGZBNTANNND-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid (molecular formula: C₉H₁₄N₂O₃, molecular weight: 198.22 g/mol) is a pyrazole derivative characterized by a hydroxyethyl group at the N1 position and a propyl chain at the C5 position of the pyrazole ring.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-2-3-8-7(9(13)14)6-10-11(8)4-5-12/h6,12H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXZGZBNTANNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(2-Hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, with the CAS number 1152555-04-8, is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. The molecular formula of this compound is C9H14N2O3C_9H_{14}N_2O_3, and it has a molecular weight of approximately 198.22 g/mol . This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound features a pyrazole ring substituted with a hydroxyethyl group and a propyl group at specific positions. The presence of the carboxylic acid functional group at the 4-position enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display effectiveness against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa . The structural modifications in this compound may contribute to its potential antimicrobial efficacy.

CompoundTarget BacteriaActivity
This compoundE. coliModerate
1-tert-butyl-1H-pyrazole-4-carboxylic acidS. aureusHigh
1-isopropyl-1H-pyrazole-4-carboxylic acidPseudomonas aeruginosaModerate

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation . The unique combination of substituents in this compound may enhance its ability to modulate inflammatory responses.

Anticancer Activity

Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. For example, some studies have reported that certain pyrazole compounds exhibit significant cytotoxicity against cancer cell lines, demonstrating IC50 values in the micromolar range . The potential for this compound to act as an anticancer agent warrants further investigation.

Cell LineCompoundIC50 (µM)Mechanism
A549This compoundTBDApoptosis induction
HCT1161-tert-butyl-1H-pyrazole-4-carboxylic acid49.85Growth inhibition

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrazole derivatives:

  • Study on Antimicrobial Properties : A series of pyrazole derivatives were tested against various bacterial strains. The results indicated that modifications at the 4-position significantly influenced antimicrobial activity, with some compounds exhibiting superior efficacy compared to standard antibiotics .
  • Anti-inflammatory Evaluation : In a study assessing the anti-inflammatory effects of pyrazole derivatives, it was found that certain compounds could significantly reduce pro-inflammatory cytokine production in vitro, suggesting their potential use in treating inflammatory diseases .
  • Anticancer Screening : A recent investigation into the anticancer properties of pyrazole derivatives showed promising results against lung cancer cell lines (A549). The study reported that specific structural modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
Compound 2MCF7, SF-268, NCI-H4603.79, 12.50, 42.30
Compound 4A54926
Compound 8Hep-20.74 mg/mL
Compound 20MCF7, B16-F101.88 ± 0.11, 2.12 ± 0.15
Compound 36HepG2, HCT116N/A

These studies indicate that compounds derived from pyrazoles exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents.

Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Research indicates that certain pyrazole compounds can effectively reduce inflammation in vitro and in vivo models.

Drug Design and Development

The unique structural characteristics of pyrazole derivatives make them suitable candidates for drug development. The following points summarize their relevance:

  • Privileged Scaffolds : Pyrazoles are considered privileged structures due to their ability to interact with multiple biological targets, enhancing their therapeutic potential across various diseases .
  • Synthesis Strategies : Innovative synthesis methods such as microwave-assisted reactions have been developed to create diverse pyrazole derivatives efficiently . This adaptability allows for rapid exploration of structure-activity relationships (SAR), facilitating the identification of potent candidates.

Case Study 1: Pyrazole Derivatives in Cancer Therapy

A study by Wei et al. synthesized ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives and identified one compound with significant activity against A549 lung cancer cells (IC50 = 26 µM). This study underscores the importance of modifying the pyrazole scaffold to enhance anticancer efficacy .

Case Study 2: Inhibition of Cyclooxygenase Enzymes

Research has demonstrated that certain pyrazole compounds can inhibit COX enzymes effectively, leading to reduced production of pro-inflammatory mediators. For instance, compounds exhibiting IC50 values in the low micromolar range against COX enzymes have been reported, indicating a promising avenue for developing anti-inflammatory drugs .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

The following table and discussion highlight key structural, synthetic, and functional differences between 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid and its analogs.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound N1: 2-hydroxyethyl; C5: propyl; C4: carboxylic acid C₉H₁₄N₂O₃ 198.22 High polarity due to hydroxyethyl and carboxylic acid groups; limited stability data.
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid N1: 4-chlorophenyl; C5: propyl; C4: carboxylic acid C₁₃H₁₃ClN₂O₂ 264.71 Enhanced lipophilicity due to chlorophenyl group; potential antimicrobial activity.
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid N1: phenyl; C5: isopropyl; C4: carboxylic acid C₁₃H₁₄N₂O₂ 230.26 Improved thermal stability; used as a ligand in coordination chemistry.
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid N1: phenyl; C3: phenyl; C5: methyl; C4: carboxylic acid C₁₇H₁₄N₂O₂ 278.31 High crystallinity; synthesized via NaOH-mediated hydrolysis of ester precursors.
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid N1: 2,5-difluoro-4-methoxyphenyl; C5: propyl; C4: carboxylic acid C₁₄H₁₄F₂N₂O₃ 308.27 Enhanced electronic effects from fluorine and methoxy groups; potential bioactivity.

Key Observations:

Substituent Effects on Polarity :

  • The hydroxyethyl group in the target compound increases hydrophilicity compared to analogs with aryl substituents (e.g., phenyl or chlorophenyl) .
  • Chlorophenyl and difluoromethoxyphenyl analogs exhibit higher lipophilicity, making them suitable for membrane-permeable drug candidates .

Synthetic Routes :

  • Unlike 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (synthesized via NaOH-mediated ester hydrolysis ), the hydroxyethyl variant lacks documented synthetic protocols, suggesting a need for further research.

Functional Group Impact: Carboxylic acid at C4 is conserved across analogs, enabling salt formation or coordination with metal ions.

Preparation Methods

Cyclization via Hydrazine and β-Keto Ester Derivatives

One common approach involves reacting 2-hydroxyethylhydrazine with substituted cyanoacetates or β-keto esters to form the pyrazole nucleus. For example, 2-(4b-dimethylaminomethylene)-2-cyano ethyl acetate can be condensed with 2-hydroxyethylhydrazine in toluene at elevated temperatures (~100 °C), followed by treatment with sodium hydroxide to promote cyclization and ring closure, yielding the pyrazole carboxylic acid derivative with high yield (~86%).

Alkylation and Substitution for Propyl Group Introduction

The propyl substituent at the 5-position can be introduced either by starting with a propyl-substituted β-keto ester or by alkylation of the pyrazole ring at the 5-position after ring formation. Alkylation methods typically use alkyl halides or sulfates under basic conditions (e.g., potassium carbonate in DMF) to selectively alkylate the pyrazole nitrogen or carbon atoms.

Ring Closure and Carboxylic Acid Formation

The ring-closing reaction to form the pyrazole ring is often conducted in a biphasic system with weak bases such as sodium carbonate or potassium bicarbonate to facilitate cyclization under mild conditions. Acidification steps follow to convert ester intermediates to the carboxylic acid functionality. For instance, acidification with carbonic acid generated in situ from carbon dioxide and water can be used to obtain the carboxylic acid with controlled pH (5–7).

Purification and Isolation

Purification typically involves extraction with organic solvents (ethyl acetate, toluene), phase separations, and fractional distillation or recrystallization to achieve high purity (>99.9%). The final product precipitates out of mixed solvent systems (e.g., toluene/petroleum ether) and is collected by filtration.

Detailed Stepwise Synthesis Example

Step Reagents/Conditions Description Yield/Notes
1 2-hydroxyethylhydrazine + 2-(4b-dimethylaminomethylene)-2-cyano ethyl acetate in toluene, 100 °C Condensation to form hydrazone intermediate High conversion
2 Sodium hydroxide, 100 °C Cyclization to form pyrazole ring 86.16% yield reported
3 Alkylation with propyl halide or use of propyl-substituted β-keto ester Introduction of 5-propyl substituent Reaction conditions vary; base-mediated alkylation common
4 Acidification with carbonic acid (CO2 + H2O) or mineral acids Conversion of ester to carboxylic acid pH controlled to 5–7; mild conditions
5 Extraction and purification (ethyl acetate, toluene, petroleum ether) Isolation of pure product Purity >99.9% achievable

Research Findings and Observations

  • The use of 2-hydroxyethylhydrazine is critical for introducing the hydroxyethyl group at N-1, ensuring regioselectivity in the pyrazole ring formation.
  • Weak bases such as sodium bicarbonate or potassium carbonate enable efficient ring closure without harsh conditions, preserving sensitive functionalities.
  • Alkylation steps require careful control to avoid over-alkylation or side reactions; solvents like DMF and bases such as potassium carbonate are preferred.
  • Acidification using carbon dioxide-generated carbonic acid is a mild and environmentally friendly method for ester hydrolysis to carboxylic acid.
  • Purification protocols involving biphasic extraction and recrystallization yield high purity products suitable for pharmaceutical or research applications.

Comparative Table of Key Reagents and Conditions

Synthetic Step Reagents/Conditions Advantages Challenges
Condensation 2-hydroxyethylhydrazine, cyanoacetate, toluene, 100 °C High regioselectivity, good yield Requires temperature control
Cyclization NaOH, 100 °C or weak base in biphasic system Mild conditions, good conversion Potential side reactions if pH not controlled
Alkylation Propyl halide, K2CO3, DMF Selective alkylation Over-alkylation risk, requires optimization
Acidification CO2 + H2O (carbonic acid) or mineral acids Mild, environmentally friendly pH control critical
Purification Ethyl acetate, toluene, petroleum ether extraction High purity Multiple steps, solvent handling

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, and how do substituent positions influence reaction efficiency?

  • Methodology : Cyclocondensation of β-ketoesters with hydrazine derivatives is a common approach for pyrazole-carboxylic acid synthesis. For example, ethyl acetoacetate and substituted hydrazines can yield pyrazole intermediates, followed by hydrolysis to the carboxylic acid . Substituent placement (e.g., hydroxyethyl vs. methoxyethyl) impacts steric hindrance and reaction kinetics. Optimization requires monitoring via HPLC or GC-MS to track intermediate purity and yield .
  • Key Factors : Solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling reactions) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Analytical Techniques :

  • X-ray crystallography resolves substituent positions (e.g., hydroxyethyl orientation at N1) .
  • ¹H/¹³C NMR : Methyl protons (δ 1.2–1.5 ppm) and carboxylic acid protons (δ 12–14 ppm) confirm substitution patterns. Coupling constants in 2D NOESY identify spatial proximity of substituents .
  • FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Solubility: Test in polar (water, DMSO) and nonpolar solvents (hexane) via gravimetric analysis.
  • Stability: Accelerated degradation studies (40–80°C, pH 1–13) monitored by HPLC. The hydroxyethyl group may enhance aqueous solubility but reduce thermal stability compared to methoxy analogs .

Advanced Research Questions

Q. How do electronic effects of the hydroxyethyl and propyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?

  • Mechanistic Insight : Electron-withdrawing carboxylic acid at C4 increases electrophilicity, while the hydroxyethyl group (electron-donating) at N1 stabilizes intermediates. Computational studies (DFT) predict activation energies for reactions with amines or alcohols .
  • Data Analysis : Compare reaction rates (kinetic assays) with analogs lacking hydroxyethyl/propyl groups. Hammett plots correlate substituent effects .

Q. What contradictions exist in reported biological activities (e.g., antimicrobial vs. anti-inflammatory), and how can they be resolved experimentally?

  • Case Study : Some pyrazole-4-carboxylic acids show antimicrobial activity via membrane disruption (MIC = 8–32 µg/mL) , while others exhibit anti-inflammatory effects by COX-2 inhibition (IC₅₀ = 10–50 µM) .
  • Resolution :

  • Assay Variability : Test under standardized conditions (e.g., identical cell lines, bacterial strains).
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., esterified carboxylic acid) to isolate mechanisms .

Q. How can computational modeling (e.g., molecular docking) predict binding affinities of this compound to target enzymes like COX-2 or bacterial topoisomerases?

  • Protocol :

Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).

Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., COX-2 PDB: 5KIR).

Validation : Compare predicted ΔG values with experimental IC₅₀ data .

  • Key Findings : The propyl chain may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with catalytic residues .

Q. What experimental strategies address low yields in multi-step syntheses of pyrazole-4-carboxylic acid derivatives?

  • Optimization Approaches :

  • Protection/Deprotection : Temporarily protect the hydroxyethyl group with TBSCl to prevent side reactions during carboxylation .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • Catalysis : Use CeCl₃·7H₂O to enhance regioselectivity in pyrazole ring formation .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 µM) while others show negligible effects in the same cell lines?

  • Hypotheses :

  • Impurity Artifacts : Byproducts (e.g., nitroso derivatives) from incomplete purification .
  • Cell Culture Conditions : Variability in serum concentration or incubation time.
    • Resolution :
  • LC-MS Purity Verification : Ensure >95% compound purity.
  • Dose-Response Repetition : Test across multiple cell passages .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize Pd-catalyzed cross-coupling for regioselective derivatization .
  • Biological Assays : Use orthogonal methods (e.g., SPR and enzyme inhibition) to validate targets .
  • Data Reporting : Include full spectral data (NMR, HRMS) and crystallographic CIF files for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid

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